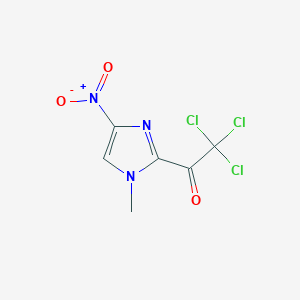

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

Description

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole (CAS: 181139-49-1) is a nitroimidazole derivative characterized by a methyl group at position 1, a nitro group at position 4, and a trichloroacetyl moiety at position 2 of the imidazole ring. This compound is notable for its structural complexity, combining electron-withdrawing groups (nitro and trichloroacetyl) with a methyl substituent, which influences its electronic properties and reactivity. Its synthesis typically involves introducing the trichloroacetyl group via reactions with trichloroacetyl chloride or similar acylating agents . The compound is utilized in pharmaceutical and agrochemical research due to the bioactivity of nitroimidazoles, though its specific applications remain under investigation .

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKVZBLTZFTRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426739 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120095-64-9 | |

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The nitration is performed using a mixture of concentrated sulfuric acid (H₂SO₄), nitric acid (HNO₃), and acetic anhydride (Ac₂O) at temperatures ranging from 0°C to 20°C over 24 hours . The acidic medium generates the nitronium ion (NO₂⁺), which undergoes electrophilic aromatic substitution at the 4-position of the imidazole ring. Key parameters include:

-

Molar Ratios : A 1:1.2 molar ratio of precursor to HNO₃ ensures complete conversion while minimizing over-nitration.

-

Temperature Control : Maintaining the reaction below 20°C prevents decomposition of the trichloroacetyl group.

-

Workup : Quenching with ice water followed by extraction with dichloromethane (DCM) and purification via flash chromatography yields the product in 65% yield .

The regioselectivity for nitration at the 4-position is attributed to the electron-withdrawing effects of the trichloroacetyl group at position 2, which deactivates the adjacent positions (1 and 3) and directs substitution to the para position.

Alternative Pathways and Functional Group Compatibility

While the primary method dominates literature, alternative strategies explore substituent effects and scalability.

Nitration of Pyrrole Analogues

Studies on structurally similar pyrrole derivatives, such as 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid , reveal analogous nitration mechanisms under H₂SO₄/HNO₃ conditions. For example, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone is synthesized via nitration at 0°C, achieving comparable yields (68–77%). This suggests that the trichloroacetyl group’s electronic properties govern reactivity across heterocyclic systems.

Mechanistic Insights and Side Reactions

Electrophilic Aromatic Substitution Dynamics

The nitration mechanism proceeds via σ-complex formation at the 4-position, stabilized by resonance with the imidazole ring’s nitrogen lone pairs. Competing side reactions include:

Solvent and Additive Effects

Acetic anhydride serves dual roles as a solvent and dehydrating agent, enhancing nitronium ion concentration and suppressing hydrolysis. Substituting Ac₂O with non-polar solvents (e.g., DCM) reduces yields to <30%, underscoring the importance of polar aprotic media.

Comparative Analysis of Synthetic Protocols

The table below summarizes key methodologies:

Chemical Reactions Analysis

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in multiple chemical reactions. For instance, it can be synthesized through the reaction of trichloroacetyl chloride with 1-methyl-4-nitro-1H-pyrrole, optimizing yield and purity through controlled conditions.

Biological Applications

Fluorescent Dye Intermediate

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole has been investigated as a fluorescent dye intermediate for biological imaging. Its ability to label cellular components facilitates visualization in microscopy studies, enhancing research in cellular biology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. In vitro studies have demonstrated its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.

Medicinal Applications

Cytotoxicity and Antitumor Activity

The compound has shown cytotoxic effects against several cancer cell lines. Notably, it was evaluated for its antitumor potential against colon carcinoma cells (HCT15), displaying an IC50 value comparable to established chemotherapeutics such as doxorubicin. This suggests its potential role in cancer treatment.

Mechanism of Action

The cytotoxicity is likely attributed to the induction of apoptosis through reactive oxygen species (ROS) generation and subsequent cellular stress responses. This mechanism highlights the compound's potential as a therapeutic agent in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its utility in developing new antibiotics.

Case Study 2: Antitumor Activity

In a comparative study with other nitro-containing compounds, this compound exhibited significant cytotoxicity against HCT15 cells. The findings support further exploration of this compound's derivatives in cancer therapy.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in various chemical reactions |

| Biological Imaging | Fluorescent dye intermediate | Effective labeling for microscopy studies |

| Antimicrobial Activity | Exhibits significant antimicrobial properties | Potential for new antimicrobial agents |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Comparable IC50 to doxorubicin |

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroacetyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

1-Ethyl-2-methyl-4-nitro-1H-imidazole (CAS: 89128-07-4)

- Structure : Substitutes the trichloroacetyl group at position 2 with a methyl group and replaces the methyl at position 1 with an ethyl group.

- Synthesis : Prepared via alkylation of 4-nitroimidazole precursors.

- Properties : Lower molecular weight (155.16 g/mol vs. ~255.5 g/mol for the target compound) and reduced lipophilicity due to the absence of chlorine atoms.

4-Ethyl-1-methyl-2-nitro-1H-imidazole (CAS: 23585-79-7)

1-(2-(Ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole (CAS: 25459-12-5)

- Structure : Features a sulfur-containing ethylthioethyl group at position 1.

- Applications : Used as an impurity reference standard in pharmaceuticals (e.g., tinidazole). The thioether group enhances solubility but may introduce metabolic instability .

Functional Group Comparisons

Trichloroacetyl-Substituted Compounds

- 1-(Trichloroacetyl)-1H-imidazole (CAS: 56739-51-6) :

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

- Structure : Contains an acetoxy group linked via a methylene bridge.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole | ~255.5 | 1.8 (estimated) | Nitro, trichloroacetyl, methyl |

| 1-Ethyl-2-methyl-4-nitro-1H-imidazole | 155.16 | 0.5 | Nitro, methyl, ethyl |

| 1-(Trichloroacetyl)-1H-imidazole | 213.45 | 1.2 | Trichloroacetyl |

- Stability : Nitro groups confer thermal stability, while trichloroacetyl moieties may hydrolyze under alkaline conditions .

Biological Activity

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features a trichloroacetyl group and a nitro group, which are pivotal in its biological interactions. The nitro group can be reduced to form reactive intermediates, while the trichloroacetyl moiety can engage in covalent bonding with nucleophilic sites in proteins and enzymes, altering their functionality. This dual reactivity suggests a mechanism that may lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| 22 | Escherichia coli | |

| 21 | Bacillus subtilis | |

| 19 | Pseudomonas aeruginosa | |

| Reference Drug (Streptomycin) | 28 | - |

This table summarizes the zones of inhibition observed in studies comparing the compound with standard antibiotics like Streptomycin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar imidazole derivatives.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrrole | Moderate | Low |

| 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-pyrazole | Low | High |

This comparative analysis indicates that while this compound shows high antimicrobial activity, its anticancer effects are moderate compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving nitroimidazole precursors and trichloroacetylating agents. For example, analogs of nitroimidazole derivatives are synthesized using TDAE (tetrakis(dimethylamino)ethylene) methodology under inert conditions, as demonstrated in the preparation of substituted nitroimidazoles . Key steps include:

- Nitro group introduction : Nitration of imidazole precursors using HNO₃/H₂SO₄ at controlled temperatures.

- Trichloroacetylation : Reaction with trichloroacetyl chloride (TCAC) in dichloromethane or THF, catalyzed by bases like pyridine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of TCAC) and monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the structural purity of this compound using spectroscopic and analytical techniques?

- Methodological Answer : Combine multiple techniques:

- IR spectroscopy : Confirm the presence of nitro ( ~1520 cm⁻¹) and carbonyl ( ~1700 cm⁻¹) groups .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic imidazole proton signals (δ 7.5–8.5 ppm) and trichloroacetyl carbonyl resonance (δ 160–165 ppm in ¹³C NMR) .

- Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C: 29.18%, H: 1.75%, N: 12.16% for C₇H₅Cl₃N₂O₄) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling trichloroacetyl-containing compounds?

- Methodological Answer :

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to TCAC’s corrosive and inhalation hazards .

- Storage : Store at 0–6°C in airtight, labeled containers to prevent degradation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in microbial pathways). For example, nitroimidazole analogs show binding to α-glucosidase active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- Validation : Perform in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and compare with computational predictions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- X-ray crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles (e.g., nitro group orientation) .

- Cross-validation : Compare experimental XRD data with DFT-optimized geometries (Gaussian 09) to identify discrepancies .

- Dynamic NMR : Use variable-temperature ¹H NMR to probe conformational flexibility affecting spectral assignments .

Q. How can regioselectivity challenges during synthesis be addressed for nitroimidazole derivatives?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., chloro) to steer nitration to the 4-position .

- Microwave-assisted synthesis : Enhance reaction control (e.g., 100°C, 30 min) to minimize byproducts .

- Protection/deprotection : Temporarily protect reactive sites (e.g., using Boc groups) during trichloroacetylation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA : Compare efficacy across analogs (e.g., fluorophenyl vs. bromophenyl derivatives) with post-hoc Tukey tests .

- QC metrics : Ensure Z’ factors >0.5 in high-throughput screening to validate assay robustness .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.